N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 1H-benzimidazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s methoxy groups may also enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is unique due to the presence of three methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive compound and its utility in materials science applications.
Properties
Molecular Formula |
C18H18N4O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-15-8-17(26-3)16(25-2)7-12(15)9-21-22-18(23)11-4-5-13-14(6-11)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+ |
InChI Key |
XGFNINFXCYQECK-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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